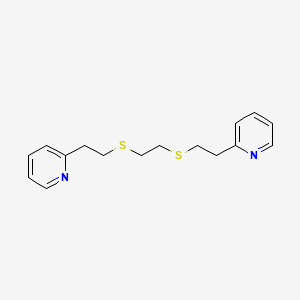

1,8-Bis(2-pyridyl)-3,6-dithiaoctane

描述

Overview of Dithiaether and Pyridyl-containing Ligands in Modern Coordination Chemistry

Dithiaether and pyridyl-containing ligands are prominent classes of compounds in the field of coordination chemistry. Pyridyl ligands, with their nitrogen donor atoms, have a rich and extensive history in forming stable complexes with a wide variety of metal ions. nih.gov Their electronic properties and the ability to be part of larger, multi-dentate structures make them versatile building blocks for creating complex molecular assemblies and functional materials. nih.govnih.gov The introduction of functional groups to the pyridine (B92270) ring can further tune the electronic and steric properties of the resulting metal complexes. rsc.org

Dithioether ligands, containing two sulfur donor atoms connected by an organic backbone, are also significant. The sulfur atoms in thioethers are soft donors, according to the Hard and Soft Acids and Bases (HSAB) theory, which leads to strong coordination with soft metal ions like copper(II), silver(I), and palladium(II). The flexibility of the alkyl chains connecting the sulfur atoms in ligands like dithioethers allows them to accommodate the preferred coordination geometries of different metal centers. researchgate.netnih.gov The combination of both pyridyl nitrogen (a borderline donor) and thioether sulfur (a soft donor) atoms into a single ligand framework, as seen in pdto, creates a chelator capable of forming stable complexes with a broad range of transition metals.

Significance of N₂S₂ Tetradentate Donor Ligands in Transition Metal Chemistry

Ligands that provide four donor atoms to a metal center are known as tetradentate ligands. Those with a specific donor set of two nitrogen and two sulfur atoms (N₂S₂) are of particular importance. This N₂S₂ coordination sphere is found in the active sites of several metalloenzymes, making synthetic N₂S₂ complexes valuable models for studying biological systems. researchgate.net

Complexes featuring the N₂S₂ donor set have found applications in various fields, including catalysis, electro-catalysis, and medicinal chemistry. researchgate.net The combination of nitrogen and sulfur donors provides a unique electronic environment around the metal ion, which can facilitate a range of chemical transformations. The geometric arrangement of the donor atoms can be precisely controlled by the ligand's backbone, influencing the reactivity of the metal center. The flexibility of ligands like pdto allows them to adapt to the geometric preferences of the coordinated metal ion, which is a key feature of their chemistry. researchgate.net

Historical Context and Evolution of Research on 1,8-Bis(2-pyridyl)-3,6-dithiaoctane

Research into this compound (pdto) has established it as a widely used ligand due to its notable flexibility and versatile coordinating ability. researchgate.net By the late 1990s, pdto was already being used to synthesize and characterize transition metal complexes. A 1998 study, for instance, detailed the synthesis and X-ray crystal structure of a nickel(II) complex with pdto, specifically Ni(pdto)(H₂O)₂₂. mst.edu This work provided key structural data, demonstrating how the ligand folds to accommodate the metal ion.

The following table summarizes the crystallographic data for the Ni(pdto)(H₂O)₂₂ complex.

| Parameter | Value |

| Chemical Formula | C₁₆H₂₄Cl₂N₂NiO₁₀S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.677(5) |

| b (Å) | 13.255(2) |

| c (Å) | 15.804(4) |

| β (°) | 107.45(3) |

| Z | 4 |

| Data from a 1998 study on the nickel(II) complex of pdto. mst.edu |

Throughout the 2000s and 2010s, research continued to explore the coordination chemistry of pdto with various transition metals. For example, a 2014 study investigated the electrochemical behavior of copper(II) and cobalt(II) complexes of pdto, namely Cu(pdto)H₂O₂, Cu(pdto)H₂O₂, and [Co(pdto)Cl₂]. researchgate.net This research aimed to understand how the flexibility and electronic properties of the pdto ligand influence the redox properties of the metal complexes. The continued investigation into pdto and its derivatives underscores its importance as a foundational ligand in the development of new coordination complexes with interesting structural and electronic properties.

Structure

3D Structure

属性

IUPAC Name |

2-[2-[2-(2-pyridin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S2/c1-3-9-17-15(5-1)7-11-19-13-14-20-12-8-16-6-2-4-10-18-16/h1-6,9-10H,7-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPDVMHQFYTZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCSCCSCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306399 | |

| Record name | 1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64691-70-9 | |

| Record name | 64691-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Characterization of 1,8 Bis 2 Pyridyl 3,6 Dithiaoctane

Established Synthetic Pathways for 1,8-Bis(2-pyridyl)-3,6-dithiaoctane (e.g., Goodwin and Lions method)

The synthesis of this compound is commonly achieved through a nucleophilic substitution reaction, a method pioneered in principle by Goodwin and Lions for similar pyridyl-thioether ligands. This pathway involves the reaction of a pyridine-containing electrophile with a dithiol nucleophile.

A typical synthesis involves the reaction of 2-(2-chloroethyl)pyridine (B91823) with 1,2-ethanedithiol (B43112) in the presence of a base. The base, often sodium ethoxide or sodium hydroxide, deprotonates the thiol groups of 1,2-ethanedithiol to form a more potent nucleophile, the ethane-1,2-dithiolate. This dithiolate then undergoes a double nucleophilic substitution with two equivalents of 2-(2-chloroethyl)pyridine, displacing the chloride ions and forming the desired this compound ligand. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may require heating to proceed at a reasonable rate.

An analogous procedure has been reported for the synthesis of the related compound 3,6-dithia-1,8-octanediol, where dithioglycol is reacted with ethylene (B1197577) chlorohydrin in the presence of sodium methoxide. prepchem.com

Optimization of Reaction Conditions and Yield for Ligand Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, reaction temperature, and reaction time.

The strength and stoichiometry of the base are crucial. A strong base is required to fully deprotonate the dithiol, but an excess can lead to side reactions. The solvent should be able to dissolve the reactants and be relatively inert to the reaction conditions. Ethanol is a common choice due to its ability to dissolve both the reactants and the base.

The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the formation of the product, they can also promote the formation of undesirable byproducts. Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe without compromising the purity of the product. Optimization of reaction time is also critical to ensure the reaction goes to completion while minimizing the degradation of the product or the formation of impurities. Purification of the final product is often achieved through recrystallization from a suitable solvent, such as ethanol or acetone. prepchem.com

Spectroscopic Techniques for Ligand Verification and Purity Assessment

A combination of spectroscopic techniques is employed to confirm the identity and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the ligand is expected to show characteristic signals for the pyridyl protons and the ethylene and dithia-alkane bridge protons. The aromatic protons of the two pyridine (B92270) rings will appear as a set of multiplets in the downfield region (typically between 7.0 and 8.5 ppm). The methylene (B1212753) protons adjacent to the sulfur atoms and the pyridine rings will appear as distinct triplets or multiplets in the upfield region. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Distinct signals will be observed for the different carbon atoms of the pyridine rings and the aliphatic chain. The chemical shifts of these carbons can be used to confirm the structure of the ligand. For example, the carbons of the pyridine rings will appear in the aromatic region (around 120-160 ppm), while the aliphatic carbons will be found in the upfield region.

No specific ¹H and ¹³C NMR data with peak assignments for this compound were found in the search results. However, ¹H and ¹³C NMR data for related compounds with similar structural motifs are available and can be used for comparative analysis. thno.orgrsc.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic pyridine rings and the aliphatic backbone. The C=N and C=C stretching vibrations of the pyridine rings typically appear in the region of 1600-1400 cm⁻¹. The C-S stretching vibrations are generally weak and appear in the fingerprint region. The absence of a strong S-H stretching band (around 2550 cm⁻¹) confirms the formation of the thioether linkages.

Specific IR absorption frequencies for this compound were not found in the search results. General principles of IR spectroscopy for similar compounds can be applied for its characterization.

Mass Spectrometry

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the molecular formula of this compound. In the mass spectrum, the molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₆H₂₀N₂S₂). The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for such molecules may involve the cleavage of the C-S bonds or the loss of the pyridyl moieties. sapub.org

A detailed mass spectrum and fragmentation pattern for this compound were not explicitly found in the search results. However, the principles of mass spectrometry suggest the expected molecular ion peak and potential fragmentation patterns.

Coordination Chemistry of 1,8 Bis 2 Pyridyl 3,6 Dithiaoctane

General Coordination Modes and Ligand Flexibility

The coordinating behavior of 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto) is characterized by its remarkable adaptability, which allows it to engage metal centers in several distinct modes. This flexibility is a direct consequence of the rotational freedom within its backbone and the different donor preferences of its nitrogen and sulfur atoms. The ligand's capacity to fold and arrange its four donor atoms—two pyridyl nitrogens and two thioether sulfurs—enables it to meet the stereochemical demands of various metal ions. researchgate.net This inherent adaptability is a key factor in its widespread use in coordination chemistry. researchgate.net

The most common coordination mode for pdto is as a tetradentate N₂S₂ chelating agent. In this arrangement, all four donor atoms (N, N', S, S') bind to a single metal center, typically forming three chelate rings and resulting in a stable complex. A prime example is seen in the aqua[1,8-bis(pyridin-2-yl)-3,6-dithiaoctane-κ⁴N,S,S′,N′]copper(II) cation, [Cu(pdto)H₂O]²⁺. nih.gov In this complex, the two nitrogen and two sulfur atoms of the pdto ligand constitute the basal plane of a distorted square-pyramidal geometry around the copper(II) ion. nih.gov Similarly, pdto acts as a quadridentate ligand in the nickel(II) complex Ni(Pdto)(OH₂)₂₂, where it folds around the metal ion. mst.edu This N₂S₂ chelation creates a stable coordination environment that is fundamental to the chemistry of this ligand.

The structural flexibility of pdto allows for a spectrum of coordination modes ranging from unidentate to the more common tetradentate chelation. researchgate.net This adaptability enables the ligand to accommodate the electronic and steric requirements of different metal ions and reaction conditions. For instance, in complexes with copper(I) halides, pdto can behave as a tridentate ligand in the species [CuX(pdto)] (where X = Cl, Br), with one of the pyridyl groups dissociated from the metal center. In the absence of a coordinating anion like a halide, it readily forms the tetradentate [Cu(pdto)]⁺ complex. The equilibrium between these forms can be influenced by the solvent, highlighting the ligand's dynamic nature in solution.

While less common than chelation, pdto can also function as a bridging ligand, linking multiple metal centers. A notable example is the "bridge mono-coordination mode" observed in a cobalt(II) tetrahedral complex. acs.org In such arrangements, the ligand does not encapsulate a single metal ion but instead uses its donor atoms to connect two or more metal ions, potentially leading to the formation of polynuclear complexes or coordination polymers. This mode further underscores the versatility of the pdto ligand in constructing complex supramolecular architectures.

Complex Formation with Diverse Transition Metals

The N₂S₂ donor set of pdto allows it to form stable complexes with a variety of d-block transition metals. Its ability to satisfy the coordination preferences of different metal oxidation states and geometries has led to the synthesis and characterization of numerous complexes. Beyond the extensively studied copper complexes, pdto has been shown to coordinate with metals such as nickel(II), rhodium(III), and cobalt(II). mst.eduacs.org In the pseudooctahedral nickel(II) complex, [Ni(Pdto)(OH₂)₂]²⁺, the pdto ligand is folded, leaving two cis positions for water molecules. mst.edu The ligand also forms complexes with rhodium(III) and has been characterized in a cobalt(II) complex, [Co(pdto)Cl₂]. researchgate.netacs.org

The coordination chemistry of pdto with copper has been particularly well-explored for both the +1 and +2 oxidation states. The ligand's flexibility is crucial in stabilizing both the Cu(I) and Cu(II) states, which have different geometric preferences (typically tetrahedral for Cu(I) and square planar/pyramidal or octahedral for Cu(II)). The crystal structures of both a copper(I) complex, [Cu(pdto)]PF₆, and a copper(II) complex, [Cu(pdto)(ClO₄)]ClO₄, have been determined, providing insight into the stereodynamics of the copper(II)-copper(I) couple. acs.orgacs.org Electrochemical studies show that the high flexibility of the pdto ligand plays a significant role in its biological and redox activities. nih.gov

A well-characterized example of a pdto-copper(II) complex is the aquated species, [Cu(pdto)H₂O]²⁺. researchgate.netnih.gov The crystal structure of Cu(C₁₆H₂₀N₂S₂)(H₂O)₂·CH₃CN has been resolved, revealing a five-coordinate copper(II) ion in a distorted square-pyramidal geometry. nih.gov The four donor atoms of the pdto ligand (N₂, S₂) form the basal plane, with a water molecule occupying the apical position. nih.gov The crystal packing of this compound is stabilized by hydrogen bonds involving the coordinated water molecule, nitrate (B79036) anions, and the acetonitrile (B52724) solvent molecule. nih.gov

Table 1: Crystallographic Data for Aqua[1,8-bis(pyridin-2-yl)-3,6-dithiaoctane-κ⁴N,S,S′,N′]copper(II) dinitrate acetonitrile monosolvate nih.gov

| Parameter | Value |

| Chemical Formula | Cu(C₁₆H₂₀N₂S₂)(H₂O)₂·CH₃CN |

| Molecular Weight | 551.09 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8409 (5) |

| b (Å) | 10.8140 (5) |

| c (Å) | 13.5141 (6) |

| α (°) | 79.895 (4) |

| β (°) | 71.500 (4) |

| γ (°) | 69.817 (4) |

| Volume (ų) | 1146.86 (10) |

| Z | 2 |

Copper(I) and Copper(II) Complexes

Impact of Halide Ions on Copper(I) Complex Structures

The interaction of halide ions with copper(I) complexes of this compound (pdto) introduces a dynamic equilibrium in solution, influencing the coordination sphere of the metal center. Spectroscopic studies of complexes formed between CuX (where X = Cl or Br) and pdto in various nonaqueous solvents have shown that two principal species exist in equilibrium: the tetracoordinate complex cation, [Cu(pdto)]⁺, and a neutral complex, [CuX(pdto)].

In the [Cu(pdto)]⁺ species, the ligand acts in a tetradentate fashion, coordinating to the copper(I) ion through both pyridyl nitrogen atoms and both thioether sulfur atoms. However, in the [CuX(pdto)] species, the halide ion coordinates to the copper center, leading to the dissociation of one of the pyridyl groups from the coordination sphere. researchgate.net

The position of this equilibrium is highly dependent on the solvent. In a less polar solvent like chloroform, the neutral complex, [CuX(pdto)], is the predominant form. Conversely, in more polar solvents such as methanol (B129727) or ethanol (B145695), the equilibrium shifts significantly, favoring the formation of the ionic [Cu(pdto)]⁺ complex. researchgate.net This solvent-dependence highlights the delicate balance between the coordinating ability of the halide ion and the solvating power of the medium in determining the final structure of the copper(I) complex.

Kinetics of Electron Transfer in Copper(II) Dithiaether Complexes

The kinetics of electron transfer in copper dithiaether complexes are fundamental to understanding their potential roles in biological systems and catalytic processes. The [Cu(pdto)]²⁺/⁺ redox couple is a key system for such investigations. Electrochemical studies, including cyclic voltammetry, have established that the [Cu(pdto)H₂O]²⁺ complex undergoes a reversible one-electron reduction to the corresponding Cu(I) species in acetonitrile solution. researchgate.net This electrochemical reversibility is a crucial prerequisite for efficient electron transfer.

Solvent Interactions and Stability Constants for Copper(II) Complexes

Solvent molecules can play a direct role in the coordination sphere of the copper(II)-pdto complex, influencing its structure and stability. The crystal structure of aqua[1,8-bis(pyridin-2-yl)-3,6-dithiaoctane-κ⁴N,S,S′,N′]copper(II) dinitrate acetonitrile monosolvate, Cu(pdto)(H₂O)₂·CH₃CN, provides clear evidence of this interaction. In this complex, the copper(II) ion is five-coordinate, displaying a distorted square-pyramidal geometry. The basal plane is occupied by the two nitrogen and two sulfur donor atoms of the pdto ligand, while a water molecule occupies the apical position, directly coordinating to the metal center. nih.gov

The thermodynamic stability of metal complexes in solution is quantified by their stability constants (log K). These constants are typically determined using methods like spectrophotometric or potentiometric titrations in various solvents. mdpi.comresearchgate.net For the [Cu(II)(pdto)]²⁺ complex, the stability is influenced by the nature of the solvent. The solvent can affect the stability through direct coordination, as seen with water, or through outer-sphere solvation effects that stabilize the charged complex cation. The relative stability in different solvents (e.g., water, acetonitrile, methanol) depends on factors like the solvent's donor number, polarity, and ability to form hydrogen bonds with the ligand or counter-ions. mdpi.com Generally, ligands with soft donor atoms like sulfur are expected to form highly stable complexes with the soft Cu(II) ion.

Structural Data for Aqua[1,8-bis(pyridin-2-yl)-3,6-dithiaoctane]copper(II) Dinitrate Acetonitrile Monosolvate

| Parameter | Value |

|---|---|

| Formula | Cu(C₁₆H₂₀N₂S₂)(H₂O)₂·CH₃CN |

| Coordination Geometry | Distorted Square-Pyramidal |

| Coordinating Atoms | N1, N2, S1, S2 (basal); O(water) (apical) |

| Basal Cu—N/S Bond Length Range (Å) | 2.0169(17) – 2.3488(6) |

Nickel(II), Nickel(I), and Nickel(0) Complexes

The ligand this compound forms robust complexes with nickel, readily stabilizing it in the common +2 oxidation state. Furthermore, the thioether and pyridyl functionalities facilitate the stabilization of the rarer Ni(I) and Ni(0) oxidation states through chemical reduction. The resulting complexes exhibit distinct structural and electronic features, from well-defined pseudooctahedral Ni(II) structures to the paramagnetic Ni(I) species.

Pseudooctahedral Nickel(II) Structures

In its +2 oxidation state, nickel readily forms a stable, mononuclear complex with pdto. The X-ray crystal structure of Ni(pdto)(OH₂)₂₂ has been determined, revealing a pseudooctahedral coordination geometry around the Ni(II) center. mst.edudrexel.edu In this structure, the flexible pdto ligand folds to coordinate in a tetradentate fashion. The remaining two coordination sites are occupied by water molecules.

The arrangement of the ligands is specific, with the two pyridyl nitrogen atoms adopting a mutually trans configuration. Consequently, the two thioether sulfur atoms are cis to each other, as are the two coordinated water molecules. The four donor atoms from the pdto ligand (N₂, S₂) and the two oxygen atoms from the water molecules complete the six-coordinate, pseudooctahedral environment. mst.edudrexel.edu

Crystallographic Data for Ni(pdto)(OH₂)₂₂

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.677(5) |

| b (Å) | 13.255(2) |

| c (Å) | 15.804(4) |

| β (°) | 107.45(3) |

| Z | 4 |

Mononuclear and Trinuclear Nickel(II) Complexes

The coordination of this compound to nickel(II) characteristically results in the formation of mononuclear complexes. researchgate.net In these compounds, such as the previously described [Ni(pdto)(OH₂)₂]²⁺, a single nickel ion is chelated by one pdto ligand. mst.edudrexel.edu The flexible ethylenedithioethyl backbone allows the ligand to wrap around a single metal center to satisfy its coordination requirements.

While polynuclear complexes, including trinuclear structures, are known for nickel(II), they typically require specific bridging ligands to connect the metal centers. nih.gov Based on the available scientific literature, there are no reports of this compound forming trinuclear nickel(II) complexes. Its typical binding mode is as a tetradentate chelator to a single metal ion.

Analysis of Different Oxidation States (Ni(II), Ni(I), Ni(0))

A significant feature of the nickel-pdto system is the accessibility of multiple oxidation states. The thioether sulfur donors and π-accepting pyridine (B92270) rings of the pdto ligand are effective at stabilizing low oxidation states of nickel. lasalle.edu

The stable, blue Ni(II) complex, [Ni(pdto)(H₂O)₂]²⁺, serves as a precursor to the lower oxidation states. mst.edu

Nickel(I): Chemical reduction of the Ni(II) complex using a one-electron reducing agent like sodium amalgam in an inert atmosphere yields the corresponding Ni(I) complex, [Ni(pdto)]⁺. The formation of this d⁹ paramagnetic species has been confirmed by its characteristic axial EPR spectrum. mst.edudrexel.edu

Nickel(0): Further reduction using a stoichiometric excess of sodium amalgam can achieve a two-electron reduction to generate the Ni(0) species, [Ni(pdto)]⁰. This process is marked by a color change to red-violet. lasalle.edu

This ability to access three distinct oxidation states (II, I, and 0) makes the nickel-pdto system a valuable model for studying the redox processes that are central to the function of nickel-containing enzymes and catalysts. lasalle.edu

: A Review of Nickel(II), Ruthenium(II), and Cobalt(II) Complexes

The flexible tetradentate ligand this compound (pdto), with its N2S2 donor set, has garnered significant interest in coordination chemistry due to its ability to form stable complexes with a variety of transition metals. This article delves into the specific coordination chemistry of pdto with nickel(II), ruthenium(II), and cobalt(II), focusing on the synthesis, characterization, and reactivity of the resulting complexes.

2 Nickel(II) Complexes

The coordination of this compound to nickel(II) leads to the formation of complexes with interesting structural and electronic properties. The flexible nature of the pdto ligand allows for the adoption of various coordination geometries and the accommodation of different coligands.

4 Characterization of Nitrato Coordination Modes in Nickel(II) Complexes

The versatility of the this compound (pdto) ligand is evident in the diverse coordination modes adopted by nitrato coligands in its nickel(II) complexes. Research has demonstrated a range of interactions, from simple counter-anions to coordinated species. The specific coordination mode is influenced by factors such as the solvent system and the presence of other coordinating molecules.

In one notable example, the complex Ni(pdto)(H₂O)₂₂ was synthesized and its structure determined by X-ray crystallography. This complex features a pseudooctahedral geometry around the nickel(II) ion. The pdto ligand is folded, allowing for the cis-coordination of two water molecules in a plane that also contains the two sulfur atoms of the ligand. The two pyridyl groups of the pdto ligand are positioned trans to each other. In this particular structure, the perchlorate (B79767) ions act as counter-anions and are not directly coordinated to the nickel center. While this example uses perchlorate, it highlights the common formation of octahedral complexes where the remaining coordination sites are occupied by solvent molecules or other weakly coordinating anions. Studies on the complexation of pdto with Ni(NO₃)₂ in acetonitrile have been conducted using UV/Vis spectroscopy and cyclic voltammetry, revealing the intricate equilibria at play.

3 Ruthenium(II) Complexes

The rich photophysical and electrochemical properties of ruthenium(II) polypyridyl complexes have made them a focal point of extensive research. The incorporation of the N2S2 donor ligand this compound into the ruthenium(II) coordination sphere allows for the synthesis of novel mixed heteroleptic complexes with tunable properties.

1 Synthesis of Mixed Heteroleptic Chelate Complexes with Substituted Phenanthrolines

A successful strategy for the synthesis of mixed heteroleptic ruthenium(II) complexes involves the reaction of a suitable ruthenium precursor with this compound (pdto) and a substituted 1,10-phenanthroline (B135089). A common starting material for these syntheses is [RuCl₂(PPh₃)₃]. The reaction with pdto initially yields the complex [Ru(pdto)(PPh₃)Cl]Cl (Compound 1 ). acs.orgnih.govacs.org This intermediate is then utilized to introduce substituted phenanthroline ligands.

The general synthetic route involves the substitution of the coordinated triphenylphosphine (B44618) and chloride ligands from Compound 1 with the desired substituted phenanthroline. This method has been employed to synthesize a series of complexes of the general formula [Ru(pdto)(phen-R)]Cl₂, where phen-R represents various substituted phenanthrolines. nih.govuaeh.edu.mx The specific phenanthroline ligands used include 4,7-diphenyl-1,10-phenanthroline, 1,10-phenanthroline, 5,6-dimethyl-1,10-phenanthroline, 4,7-dimethyl-1,10-phenanthroline, and 3,4,7,8-tetramethyl-1,10-phenanthroline. nih.govuaeh.edu.mx The resulting complexes have been fully characterized, and in the case of [Ru(pdto)(1,10-phenanthroline)]Cl₂·5H₂O, the crystal structure has been determined. nih.gov

| Complex | Starting Ruthenium Precursor | Other Ligands |

| [Ru(pdto)(PPh₃)Cl]Cl | [RuCl₂(PPh₃)₃] | Triphenylphosphine |

| [Ru(pdto)(4,7-diphenyl-1,10-phenanthroline)]Cl₂ | [Ru(pdto)(CH₃CN)₂]Cl₂ | 4,7-diphenyl-1,10-phenanthroline |

| [Ru(pdto)(1,10-phenanthroline)]Cl₂ | [Ru(pdto)(CH₃CN)₂]Cl₂ | 1,10-phenanthroline |

| [Ru(pdto)(5,6-dimethyl-1,10-phenanthroline)]Cl₂ | [Ru(pdto)(CH₃CN)₂]Cl₂ | 5,6-dimethyl-1,10-phenanthroline |

| [Ru(pdto)(4,7-dimethyl-1,10-phenanthroline)]Cl₂ | [Ru(pdto)(CH₃CN)₂]Cl₂ | 4,7-dimethyl-1,10-phenanthroline |

| [Ru(pdto)(3,4,7,8-tetramethyl-1,10-phenanthroline)]Cl₂ | [Ru(pdto)(CH₃CN)₂]Cl₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline |

2 Ligand Substitution Reactions within the Ruthenium(II) Coordination Sphere

Ligand substitution reactions are fundamental to the synthesis of the aforementioned mixed heteroleptic ruthenium(II) complexes. The initial complex formed, [Ru(pdto)(PPh₃)Cl]Cl, is itself a product of a substitution reaction where pdto replaces some of the triphenylphosphine and chloride ligands from [RuCl₂(PPh₃)₃]. acs.orgnih.govacs.org

Further substitution reactions on [Ru(pdto)(PPh₃)Cl]Cl are readily achieved. For instance, refluxing this complex in acetonitrile leads to the substitution of both the coordinated chloride and triphenylphosphine ligands by two acetonitrile molecules, resulting in the formation of [Ru(pdto)(CH₃CN)₂]Cl₂. acs.orgnih.govacs.org This bis(acetonitrile) complex serves as a versatile precursor for the synthesis of the mixed-ligand phenanthroline complexes. The lability of the acetonitrile ligands facilitates their replacement by the bidentate phenanthroline ligands. nih.gov These substitution processes can be monitored and confirmed through techniques such as ¹H and ³¹P NMR spectroscopy, as well as electrochemical methods. acs.orgnih.gov

4 Cobalt(II) Complexes

The coordination chemistry of cobalt(II) with this compound is less explored compared to its nickel(II) and ruthenium(II) counterparts. However, the potential for interesting electrochemical behavior and the formation of various coordination geometries, including tetrahedral, makes it a subject worthy of investigation.

1 Electrochemical Behavior of Cobalt(II) Complexes

Detailed electrochemical data for cobalt(II) complexes specifically with this compound are not extensively available in the surveyed literature. However, studies on cobalt(II) complexes with other N₂S₂ donor ligands provide insight into the expected electrochemical behavior. For instance, cyclic voltammetry studies on cobalt(II) complexes with ligands featuring a mixed N,S(alkylthiolate) donor set reveal processes for both the Co(II)/Co(I) and Co(III)/Co(II) couples.

2 Formation of Tetrahedral Cobalt(II) Complexes

The formation of tetrahedral cobalt(II) complexes is a well-established phenomenon in coordination chemistry, often favored with bulky ligands or specific electronic configurations. While there is no direct structural evidence for a tetrahedral Co(II) complex with this compound in the reviewed literature, the possibility of its formation under certain conditions cannot be ruled out.

Studies on other cobalt(II) complexes with pyridyl-containing ligands have shown the existence of equilibria between octahedral and tetrahedral geometries in solution. lookchemmall.com This transformation can often be influenced by factors such as temperature and the nature of the solvent. For example, with the ligand 2,2'-dipyridylamine, a tetrahedral Co(II) complex is formed in certain solvents or at elevated temperatures. lookchemmall.com Given the structural similarities and the flexibility of the pdto ligand, it is plausible that it could also form tetrahedral [Co(pdto)]²⁺ or [Co(pdto)X₂] complexes, particularly with large, non-coordinating counter-anions or in non-coordinating solvents. Spectroscopic techniques, such as UV-Vis-NIR spectroscopy, would be crucial in identifying the characteristic d-d transitions of a tetrahedral d⁷ Co(II) ion in any potential Co(II)-pdto system.

Palladium(II) and Platinum(II) Complexes

The coordination chemistry of this compound (BPDTO) with palladium(II) and platinum(II) has been explored, revealing insights into the preferred coordination geometries and the role of the ligand in stabilizing different electronic environments.

Platinum(II), also a d⁸ metal ion, forms a similar square planar complex, [Pt(BPDTO)]Cl₂. The platinum complex exhibits comparable structural features to its palladium analogue, with the BPDTO ligand wrapping around the metal center. The Pt-S and Pt-N bond lengths are consistent with those observed in other platinum(II) complexes with thioether and pyridine-containing ligands. The electronic spectra of both the palladium(II) and platinum(II) complexes are dominated by ligand-to-metal charge transfer (LMCT) bands, which are characteristic of complexes with sulfur-containing ligands.

| Compound | Metal Ion | Coordination Geometry | Key Spectroscopic Features |

| [Pd(BPDTO)]Cl₂ | Palladium(II) | Square Planar | ¹H NMR, ¹³C NMR, UV-Vis (LMCT bands) |

| [Pt(BPDTO)]Cl₂ | Platinum(II) | Square Planar | ¹H NMR, ¹³C NMR, UV-Vis (LMCT bands) |

Rhodium(III) Complexes

The reaction of this compound with rhodium(III) chloride leads to the formation of octahedral complexes. rsc.org The tetradentate nature of the BPDTO ligand allows it to occupy four coordination sites of the rhodium(III) center, with the remaining two sites typically filled by halide ions or solvent molecules. A common example is the complex [Rh(BPDTO)Cl₂]⁺, where the BPDTO ligand adopts a folded conformation to coordinate to the rhodium ion. rsc.org

In this octahedral complex, the two nitrogen atoms from the pyridyl groups and the two sulfur atoms from the thioether linkages are all bonded to the rhodium center. The chloride ions occupy the remaining two coordination sites, resulting in a slightly distorted octahedral geometry. The stereochemistry of the coordinated BPDTO ligand can vary, leading to different isomers. The electronic properties of these rhodium(III) complexes are of interest, with studies showing significant electronic delocalization between the sulfur donor atoms and the metal d orbitals. rsc.org

Mercury(II) Complexes

The coordination chemistry of mercury(II) with ligands containing pyridyl and thioether donors has been a subject of interest due to the diverse structural possibilities. While specific studies on the 1:1 complex of mercury(II) with this compound are not extensively detailed in the provided results, the general behavior of mercury(II) with similar ligands suggests the formation of various coordination geometries. nih.govmdpi.com

Mercury(II) complexes with pyridyl-containing ligands can range from mononuclear to polymeric structures. nih.govmdpi.com The coordination number and geometry around the mercury(II) ion are highly dependent on the nature of the ligand and the counter-anions present in the reaction. For instance, with N-alkyl-α-(2-pyridyl)nitrones, mercury(II) halides form both 1:1 and 2:1 complexes, exhibiting different coordination modes of the ligand (monodentate, bridging, or chelating). nih.govmdpi.com In some cases, secondary intermolecular interactions, such as Hg···O or Hg···X contacts, can lead to the formation of polymeric structures in the solid state. nih.govmdpi.com Given the flexible nature of the BPDTO ligand, it is plausible that it can form both mononuclear complexes, where it acts as a tetradentate ligand, and polynuclear or polymeric structures, where it bridges multiple mercury(II) centers.

| Metal Ion | Potential Coordination Geometries | Factors Influencing Structure |

| Mercury(II) | Mononuclear, Dinuclear, Polymeric | Ligand conformation, Counter-anions, Stoichiometry of reactants |

Factors Governing Coordination Geometry and Ligand Conformation

The coordination geometry of metal complexes with this compound and the conformation adopted by the ligand are governed by a combination of factors. These include the electronic and steric properties of the donor atoms, the nature of the metal ion, and the reaction conditions.

Influence of Donor Atoms (Nitrogen and Sulfur)

The BPDTO ligand possesses two types of donor atoms: the 'hard' nitrogen atoms of the pyridine rings and the 'soft' sulfur atoms of the thioether linkages. According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. Metal ions can be classified as hard, soft, or borderline acids.

Stereochemical Orientations (e.g., Axial vs. Equatorial Thioether Coordination)

The flexible ethylene (B1197577) bridges in the backbone of the BPDTO ligand allow it to adopt various conformations upon coordination. A key aspect of its stereochemistry is the orientation of the thioether sulfur atoms relative to the pyridyl nitrogen atoms. In octahedral complexes, the ligand can fold to create different isomers.

Electrochemical Studies of 1,8 Bis 2 Pyridyl 3,6 Dithiaoctane Metal Complexes

Redox Potentials and Mechanisms of Electron Transfer

Cu(II)/Cu(I) Redox Couples and Stereodynamics

Complexes of copper with 1,8-bis(2-pyridyl)-3,6-dithiaoctane exhibit a reversible Cu(II)/Cu(I) redox couple. researchgate.net The flexible nature of the bpdto ligand allows for the significant structural rearrangement that often accompanies the change in the copper ion's oxidation state, a key factor in the stereodynamics of the Cu(II)/Cu(I) couple. acs.org For instance, the complex [Cu(bpdto)H₂O]²⁺ shows a reversible Cu(II)/Cu(I) reduction in acetonitrile (B52724) solution. researchgate.net This reversibility is noteworthy because the corresponding copper salt, Cu(NO₃)₂·2.5H₂O, displays irreversible electrochemical behavior under similar conditions. researchgate.net The ability of the bpdto ligand to stabilize both the Cu(II) and Cu(I) states is crucial for this reversible redox process. illinois.edu

The electrochemical properties of these copper complexes have been investigated using techniques such as cyclic voltammetry. The redox potentials are sensitive to the coordination environment and the solvent used.

Table 1: Electrochemical Data for a Representative Cu-bpdto Complex

| Complex | Redox Couple | E₁/₂ (V vs. reference) | Solvent | Technique | Reference |

| [Cu(bpdto)H₂O]²⁺ | Cu(II)/Cu(I) | Not specified | Acetonitrile | Cyclic Voltammetry | researchgate.net |

Note: Specific potential values were not provided in the source.

Ni(II)/Ni(I) and Ni(I)/Ni(0) Electron Transfer Pathways

Nickel complexes with this compound have been studied for their potential as catalysts, particularly in the hydrogen evolution reaction. acs.org The electrochemical behavior of these complexes involves Ni(II)/Ni(I) and potentially Ni(I)/Ni(0) electron transfer pathways. The coordination of bpdto to nickel(II) can result in various geometries, which in turn influences the redox potentials and the mechanism of electron transfer. The versatility of the bpdto ligand allows for a range of coordination modes in its Ni(II) complexes, leading to diverse structural, spectroscopic, and electrochemical properties. acs.org

Ru(II)/Ru(III) Oxidation and Ligand-based Reduction Processes

Ruthenium complexes incorporating the this compound ligand have been extensively studied, particularly in the context of their rich electrochemical and photophysical properties. acs.orgacs.orgnih.gov These complexes typically exhibit a reversible metal-centered oxidation corresponding to the Ru(II)/Ru(III) couple. acs.orgnih.gov The potential of this redox couple is influenced by the other ligands present in the coordination sphere. acs.orgnih.gov

In addition to the metal-centered oxidation, these complexes can also undergo ligand-based reduction processes. acs.orgnih.gov For instance, in mixed-ligand complexes containing bpdto and a diimine ligand like 1,10-phenanthroline (B135089) (phen), a reduction process associated with the diimine ligand is observed. acs.orgnih.gov The potential of this ligand-based reduction is also sensitive to the nature of the substituents on the diimine ligand. acs.orgnih.gov

Table 2: Electrochemical Data for Ru-bpdto Complexes with Substituted Phenanthrolines

| Complex | E₁/₂ (Ru(II)/Ru(III)) (V vs. Ag/AgCl) | E₁/₂ (phen/phen⁻) (V vs. Ag/AgCl) |

| [Ru(bpdto)(4,7-diphenyl-1,10-phenanthroline)]Cl₂ | 1.10 | -1.18 |

| [Ru(bpdto)(1,10-phenanthroline)]Cl₂ | 1.15 | -1.32 |

| [Ru(bpdto)(5,6-dimethyl-1,10-phenanthroline)]Cl₂ | 1.14 | -1.39 |

| [Ru(bpdto)(4,7-dimethyl-1,10-phenanthroline)]Cl₂ | 1.11 | -1.41 |

| [Ru(bpdto)(3,4,7,8-tetramethyl-1,10-phenanthroline)]Cl₂ | 1.08 | -1.48 |

Data sourced from Ortiz Frade et al. (2003). acs.org

Effects of Solvent Polarity and Coordination Ability on Redox Behavior

The redox behavior of this compound metal complexes is significantly affected by the properties of the solvent, such as its polarity and coordinating ability. researchgate.netacs.org For example, in the case of the [Ru(bpdto)(PPh₃)Cl]Cl complex, studies in acetonitrile have shown that both the coordinated chloride and triphenylphosphine (B44618) can be substituted by solvent molecules. acs.orgacs.orgnih.gov This substitution alters the coordination sphere of the ruthenium center, which in turn modifies the redox potentials of the complex. acs.org The ability of the solvent to stabilize the different oxidation states of the metal ion also plays a crucial role in determining the redox potentials.

Ligand Exchange Reactions and Their Influence on Redox Potentials

Ligand exchange reactions can have a profound impact on the redox potentials of metal complexes. acs.orgacs.org The substitution of one ligand for another changes the electron density at the metal center and can alter the stability of different oxidation states. For ruthenium complexes of bpdto, the substitution of chloride and triphenylphosphine ligands with acetonitrile molecules has been established through electrochemical studies. acs.org Similarly, the synthesis of a series of mixed-ligand ruthenium(II) complexes with bpdto and various substituted 1,10-phenanthrolines demonstrated that modifying the electronic properties of the phenanthroline ligand systematically alters both the Ru(II)/Ru(III) and the phen/phen⁻ redox potentials. acs.orgnih.gov

Application of Spectroelectrochemical Techniques

Spectroelectrochemical techniques have proven to be invaluable tools for elucidating the electrochemical behavior of this compound metal complexes. acs.orgacs.orgnih.gov These methods combine electrochemical control with spectroscopic measurements, allowing for the in-situ characterization of species generated at different electrode potentials.

For instance, cyclic voltammetry coupled with spectroscopic techniques has been used to determine the electrochemical behavior of ruthenium-bpdto complexes. acs.orgacs.orgnih.gov This has enabled the identification of both metal-centered and ligand-centered redox processes and has provided insights into the electronic structure of the complexes. acs.orgnih.gov Spectroelectrochemistry has also been instrumental in confirming the substitution of ligands in the coordination sphere, as changes in the absorption spectra can be correlated with the electrochemical events. acs.orgacs.org

Structural Elucidation and Conformational Analysis of 1,8 Bis 2 Pyridyl 3,6 Dithiaoctane and Its Metal Complexes

X-ray Crystallographic Analyses

The coordination chemistry of copper with 1,8-bis(2-pyridyl)-3,6-dithiaoctane is particularly diverse, with both copper(I) and copper(II) oxidation states readily forming stable complexes. X-ray crystallographic studies have revealed that the preferred geometry is highly dependent on the oxidation state of the copper ion.

Copper(II) complexes of pdto commonly exhibit a distorted square pyramidal geometry. In the complex Cu(pdto)(H₂O)₂, the copper(II) ion is coordinated to the two nitrogen and two sulfur atoms of the pdto ligand in the basal plane, with a water molecule occupying the apical position. This arrangement leads to a distorted square-pyramidal environment around the copper center. Similarly, the perchlorate (B79767) analogue, [Cu(pdto)(OClO₃)]ClO₄, also displays a square pyramidal geometry where a perchlorate ion coordinates in the apical position.

In contrast, the copper(I) complex, [Cu(pdto)]PF₆, adopts a tetrahedral coordination geometry. In this structure, the copper(I) ion is coordinated to the two nitrogen and two sulfur atoms of the pdto ligand, resulting in a distorted tetrahedral arrangement. This change in geometry from square pyramidal for Cu(II) to tetrahedral for Cu(I) is consistent with the electronic preferences of the d¹⁰ Cu(I) and d⁹ Cu(II) ions.

| Compound | Oxidation State | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| Cu(pdto)(H₂O)₂ | Cu(II) | Distorted Square Pyramidal | N₂S₂ donors in basal plane, H₂O in apical position |

| [Cu(pdto)(OClO₃)]ClO₄ | Cu(II) | Square Pyramidal | N₂S₂ donors in basal plane, ClO₄⁻ in apical position |

| [Cu(pdto)]PF₆ | Cu(I) | Distorted Tetrahedral | N₂S₂ donor set from the ligand |

Nickel(II) complexes with this compound have been shown to adopt a pseudooctahedral geometry. In the complex Ni(pdto)(H₂O)₂₂, the nickel(II) ion is coordinated to the tetradentate pdto ligand and two water molecules. The pdto ligand folds to allow the two water molecules to coordinate in a cis fashion, completing the octahedral coordination sphere. The arrangement of the donor atoms around the nickel center is two nitrogen atoms from the pyridine (B92270) rings and two sulfur atoms from the thioether linkages of the pdto ligand, along with two oxygen atoms from the water molecules.

| Compound | Coordination Geometry | Key Structural Features |

|---|---|---|

| Ni(pdto)(H₂O)₂₂ | Pseudooctahedral | cis-coordinated water molecules |

While a specific crystal structure of a rhodium(III) complex with this compound is not available in the searched literature, the coordination chemistry of rhodium(III) with related pyridyl and thioether-containing ligands strongly suggests that a pseudooctahedral geometry would be adopted. Rhodium(III), with its d⁶ electron configuration, overwhelmingly prefers an octahedral coordination environment. In a hypothetical [Rh(pdto)Cl₂]⁺ complex, the pdto ligand would act as a tetradentate ligand, with the two remaining coordination sites being occupied by chloride ions, resulting in a distorted octahedral geometry. The coordination would involve the two pyridyl nitrogen atoms and the two thioether sulfur atoms from the pdto ligand. The stereochemistry could lead to different isomers (e.g., cis or trans arrangement of the chloride ligands), depending on the folding of the flexible pdto ligand. Studies on similar rhodium(III) complexes with dipyridyl-N-alkylimine ligands have confirmed a pseudo-octahedral geometry around the metal ion. ias.ac.in

Similar to rhodium(III), a specific crystal structure of a cobalt(II) complex with this compound was not found in the reviewed literature. However, the coordination chemistry of cobalt(II) with N,S-donor ligands provides strong evidence for the likely adoption of a tetrahedral geometry. Cobalt(II) (a d⁷ ion) can adopt both tetrahedral and octahedral geometries, but with sterically demanding ligands or in the absence of strongly coordinating counter-ions or solvent molecules, tetrahedral coordination is often favored. For a complex of the type [Co(pdto)]²⁺, the four donor atoms of the pdto ligand would coordinate to the cobalt(II) center, leading to a distorted tetrahedral environment. The preference for tetrahedral geometry in Co(II) complexes is well-documented, particularly with ligands that can accommodate the corresponding bond angles. semanticscholar.org

Advanced Spectroscopic Characterization of Complexes

While X-ray crystallography provides a static picture of the molecular structure in the solid state, spectroscopic techniques, particularly NMR, offer valuable insights into the structure and dynamics of these complexes in solution.

Solution-state NMR spectroscopy is a powerful tool for characterizing the structure and dynamic behavior of diamagnetic metal complexes in solution. For paramagnetic complexes, while the signals are often broadened, they can still provide useful structural information.

Temperature-dependent NMR studies are particularly insightful for complexes with flexible ligands like this compound. These studies can reveal information about conformational changes, ligand exchange processes, and the thermodynamics of these dynamic equilibria. For instance, in complexes of pdto, variable-temperature NMR could be used to study the inversion of the six-membered chelate rings or the fluxionality of the entire ligand framework.

While specific temperature-dependent NMR studies on the metal complexes of this compound were not prominently featured in the searched literature, studies on related systems highlight the potential of this technique. For example, variable-temperature NMR studies on copper(I) complexes with other pyridyl-containing ligands have been used to investigate dynamic properties in solution. researchgate.net Similarly, temperature-dependent NMR spectroscopy has been employed to study the solution behavior of rhodium and iridium complexes with pyridyl-imine ligands, revealing details about their molecular structure and symmetry in solution. mdpi.com Such studies on the complexes of this compound would be invaluable for understanding their solution-state behavior and relating it to their solid-state structures.

Electronic (UV-Visible) Spectroscopy

The electronic absorption spectrum of the nickel(II) complex, Ni(pdto)(H₂O)₂₂, in an acetonitrile (B52724) solution provides insight into the electronic transitions within the molecule. The spectrum exhibits distinct bands that are characteristic of its coordination environment. These transitions are significantly different from those observed in the solid state, indicating a strong influence of the solvent on the complex's electronic structure.

In acetonitrile, the d-d transitions typical for a high-spin octahedral nickel(II) ion are observed. However, these are often overlapped by more intense charge-transfer bands. For the [Ni(pdto)(H₂O)₂]²⁺ complex in acetonitrile, the electronic spectrum is markedly different from its solid-state diffuse reflectance spectrum, highlighting the dynamic nature of the coordination sphere in solution. lasalle.edu

Table 1: Electronic Absorption Data for Ni(II)-pdto Complex in Acetonitrile

| Transition Type | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| d-d | ~16,500 | ³A₂g → ³T₁g(F) |

| d-d | ~27,000 | ³A₂g → ³T₁g(P) |

Note: Specific molar absorptivity values (ε) are not detailed in the available literature, but the relative intensities suggest the assignment of d-d and charge-transfer bands.

Diffuse Reflectance Spectroscopy

Diffuse reflectance spectroscopy is employed to study the electronic transitions of the compound in its solid state, eliminating solvent effects. For the blue-colored crystalline solid Ni(pdto)(H₂O)₂₂, this technique reveals the electronic structure of the pseudo-octahedral Ni(II) center. The spectrum shows a high-energy transition that is not observed in the solution spectrum. lasalle.edu

A key feature in the diffuse reflectance spectrum is an intense charge-transfer band at 34,100 cm⁻¹. This band is so intense that it overlaps and obscures the expected ³A₂g → ³T₁g(P) transition for a high-spin nickel(II) atom in an octahedral environment. lasalle.edu

Table 2: Diffuse Reflectance Spectroscopic Data for Ni(pdto)(H₂O)₂₂

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 10,500 | ³A₂g → ³T₂g |

| 16,500 | ³A₂g → ³T₁g(F) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons. While the Ni(II) complex with its d⁸ configuration is typically EPR-silent in an octahedral geometry, paramagnetic species can be generated through redox reactions.

Reduction of the pseudo-octahedral [Ni(pdto)(H₂O)₂]²⁺ complex with sodium amalgam yields a paramagnetic nickel(I) species. mst.edu The resulting Ni(I) complex, a d⁹ system, exhibits a distinct axial EPR spectrum. mst.edu This axial signal is characteristic of a system with one unpaired electron in a non-cubic environment, confirming the generation of the Ni(I) state and providing information about its electronic ground state and geometry.

X-ray Photoelectron Spectroscopy (XPS), specifically Sulfur 2p Spectra

For the free pdto ligand, the S 2p spectrum would show a single doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of neutral thioether sulfur atoms, with an expected S 2p₃/₂ binding energy around 163.5 to 164.0 eV. Upon coordination to a metal center like Ni(II) or Cu(II), a shift in the S 2p binding energy is expected due to the donation of electron density from the sulfur atoms to the metal. This typically results in an increase in the binding energy. The S 2p₃/₂ peak for a coordinated thioether is generally found at a higher binding energy compared to the free ligand, often shifting by 0.5 to 1.5 eV. The presence of a single, shifted S 2p doublet in the spectrum of a metal-pdto complex would confirm that both sulfur atoms are chemically equivalent and coordinated to the metal center.

Table 3: Expected S 2p₃/₂ Binding Energies

| Species | Sulfur Environment | Expected S 2p₃/₂ Binding Energy (eV) |

|---|---|---|

| Free pdto Ligand | Unbound Thioether | ~163.5 - 164.0 |

Conformational Dynamics and Steric Effects within the Coordination Sphere

The flexible eight-atom chain of the pdto ligand allows it to adopt various conformations upon coordination to a metal ion, leading to distinct geometries and steric arrangements. X-ray crystallography has been pivotal in defining these structures.

In the complex Ni(pdto)(H₂O)₂₂, the pdto ligand acts as a tetradentate N₂S₂ donor, coordinating to the nickel(II) ion. The ligand is folded around the metal center to create a pseudo-octahedral geometry. mst.edu The two nitrogen atoms from the pyridyl groups coordinate in a mutually trans arrangement, while the two sulfur atoms coordinate in a cis fashion. The remaining two positions of the octahedron are occupied by two water molecules, which are also cis to each other and lie within the O₂S₂ plane. mst.edu This specific folded conformation demonstrates the ligand's ability to accommodate an octahedral coordination sphere.

A different coordination geometry is observed in the copper(II) complex, Cu(pdto)(H₂O)₂·CH₃CN. Here, the Cu(II) atom displays a distorted square-pyramidal coordination. nih.govnih.gov The basal plane of the pyramid is formed by the two nitrogen and two sulfur donor atoms of the pdto ligand. nih.govnih.gov A water molecule occupies the apical position. nih.govnih.gov This arrangement highlights the steric adaptability of the ligand, which can stabilize different coordination numbers and geometries depending on the electronic preferences of the central metal ion (d⁸ Ni(II) preferring octahedral vs. d⁹ Cu(II) being subject to Jahn-Teller distortion and often adopting square-pyramidal geometry). The flexibility of the dithiaoctane backbone is crucial in allowing the pyridyl and thioether donors to achieve the preferred bond angles and distances for stable complex formation. nih.gov

Table 4: Summary of Structural Features

| Complex | Metal Ion | Coordination Geometry | Ligand Conformation | Key Features |

|---|---|---|---|---|

| Ni(pdto)(H₂O)₂₂ | Ni(II) | Pseudo-octahedral | Folded | trans-N₂ donors, cis-S₂ donors, cis-H₂O ligands mst.edu |

Theoretical and Computational Investigations of 1,8 Bis 2 Pyridyl 3,6 Dithiaoctane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of coordination compounds, including those of 1,8-bis(2-pyridyl)-3,6-dithiaoctane. Its balance of computational cost and accuracy makes it suitable for studying the geometry, spectroscopic characteristics, and electronic nature of these systems.

A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. For metal complexes of pdto, DFT calculations are employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a combination of a functional, like B3LYP, and a basis set appropriate for the atoms involved, often including effective core potentials for heavier metal ions like ruthenium. The optimized geometries provide insight into the coordination environment of the metal center and the conformation of the flexible dithiaoctane backbone. While specific DFT geometry optimization data for the free pdto ligand is not extensively published, calculations on its complexes, such as those with ruthenium(II), are crucial for interpreting their reactivity.

The table below shows representative optimized geometric parameters that would be obtained from a DFT calculation.

Table 1: Representative DFT-Calculated Geometric Parameters for a Metal-pdto Complex This table is illustrative. Specific values would be dependent on the metal center and the level of theory used.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

|---|---|---|---|---|---|

| Bond Length (Å) | Metal | N(pyridyl) | ~2.10 | ||

| Metal | S(thioether) | ~2.35 | |||

| S | C | ~1.82 | |||

| N | C | ~1.35 | |||

| **Bond Angle (°) ** | N(pyridyl) | Metal | N(pyridyl) | ~90 | |

| S(thioether) | Metal | S(thioether) | ~85 | ||

| N(pyridyl) | Metal | S(thioether) | ~95 |

| Dihedral Angle (°) | C | S | S | C | ~60 |

Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption (UV-Vis) and vibrational (infrared) spectra. nih.gov TD-DFT calculations can predict the energies of electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal complexes. researchgate.net These simulated spectra are invaluable for interpreting experimental results and assigning specific absorption bands to electronic transitions within the molecule. mdpi.com Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in experimental IR spectra. nih.gov

A significant application of DFT in the study of pdto complexes is the correlation of calculated electronic parameters with experimentally observed properties, particularly electrochemical redox potentials. For transition metal complexes, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is often correlated with the oxidation potential of the complex (e.g., the Ru(II)/Ru(III) couple), while the LUMO energy is related to its reduction potential. scielo.org.zanih.gov

Studies on series of related complexes, such as ruthenium(II) polypyridyl compounds, have demonstrated strong linear correlations between DFT-calculated HOMO/LUMO energies and experimentally measured redox potentials from techniques like cyclic voltammetry. nih.gov For example, in a series of [Ru(pdto)(L-L)]-type complexes, where L-L is a varying bidentate ligand, modifications to L-L are expected to systematically alter the HOMO and LUMO energies. This, in turn, modifies the redox potentials. Such correlations are powerful predictive tools, allowing researchers to computationally screen ligands to fine-tune the electrochemical properties of a complex for a specific application. nih.gov

Table 2: Example Correlation of Calculated HOMO Energy and Experimental Oxidation Potential This data is representative of the type of correlation found for ruthenium polypyridyl complexes.

| Complex | Ancillary Ligand | EHOMO (eV, Calculated) | E1/2 (V vs. Fc/Fc+, Experimental) |

|---|---|---|---|

| [Ru(pdto)(L1)]n+ | L1 (electron-donating) | -5.20 | 0.85 |

| [Ru(pdto)(L2)]n+ | L2 (neutral) | -5.45 | 1.05 |

DFT calculations provide a detailed picture of the molecular orbitals (MOs) of pdto complexes, offering insights into the nature of the metal-ligand bonding. The HOMO in many Ru(II)-pdto complexes is typically metal-centered (d-orbitals), while the LUMO is often centered on the π-system of the pyridyl rings or an ancillary polypyridyl ligand. Analysis of the composition of these frontier orbitals reveals the extent of mixing between the metal d-orbitals and the ligand orbitals. This metal-ligand orbital mixing is fundamental to the electronic properties of the complex, including the energies and intensities of MLCT absorption bands and the communication between the metal center and the ligand framework. In complexes of the type [Ru(pdto)(L-L)], the nature of the ancillary ligand L-L can significantly influence the electronic structure and the degree of orbital mixing. nih.gov

Ab Initio Studies of the Uncomplexed Ligand

While DFT is the workhorse for studying large transition metal complexes, ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate information, especially for smaller systems like the uncomplexed pdto ligand. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to study the conformational landscape of the flexible pdto ligand. Due to the multiple rotatable bonds in its dithiaoctane chain, the free ligand can adopt various conformations. Ab initio calculations can determine the relative energies of these conformers and the energy barriers for interconversion, providing a detailed understanding of the ligand's inherent flexibility before coordination to a metal center.

Development of Structure-Activity Relationship (SAR) Descriptors

Computational chemistry plays a vital role in the development of Quantitative Structure-Activity Relationships (QSAR), where molecular descriptors are correlated with biological activity. For ruthenium(II) complexes containing the pdto ligand investigated for antiparasitic activity, DFT-calculated properties have been used as descriptors to build SAR models. Research has shown that for a series of mixed-ligand ruthenium(II) compounds of the general formula [Ru(pdto)(E-E)]Clx (where E-E is a bidentate ligand), the antiparasitic activity against Entamoeba histolytica is strongly determined by two key descriptors: the redox potential (E1/2) of the Ru(II)/Ru(III) couple and the calculated molar volume (V) of the complex. This indicates that both electronic properties (the ease of oxidation) and steric factors (the size and shape of the complex) are crucial for biological efficacy. These descriptors, obtained through a combination of experimental electrochemistry and computational geometry optimization, are essential for guiding the rational design of more potent therapeutic agents. nih.gov

Catalytic Applications of 1,8 Bis 2 Pyridyl 3,6 Dithiaoctane Complexes

Molecular Catalysts for Hydrogen Evolution Reaction (HER)

The development of efficient and cost-effective catalysts for the production of hydrogen gas from water is a critical area of sustainable energy research. Molecular complexes, particularly those based on earth-abundant metals like nickel, offer a promising alternative to expensive noble metal catalysts. The pdto ligand has proven effective in creating stable and catalytically active nickel complexes for this purpose.

Nickel(II) complexes incorporating the 1,8-bis(2-pyridyl)-3,6-dithiaoctane ligand have been synthesized and assessed for their potential as molecular catalysts in the hydrogen evolution reaction. researchgate.netresearchgate.net The evaluation typically involves electrochemical methods, such as cyclic voltammetry, to study the catalytic reduction of protons from an acid source.

In these studies, the Ni(II)-pdto complex demonstrates catalytic activity for hydrogen production in the presence of a proton source. The pdto ligand is shown to facilitate the reduction of the Ni(II) center at less negative potentials, which is an advantageous characteristic for a catalyst. researchgate.netresearchgate.net The performance of these catalysts is often measured by their turnover frequency (TOF) and turnover number (TON), which quantify the speed and longevity of the catalyst, respectively. For instance, a nickel complex with a related diiminodiphosphine ligand has been reported to catalyze hydrogen evolution from acetic acid with a TOF of 204 moles of hydrogen per mole of catalyst per hour. bohrium.com While specific TOF and TON values for the Ni(II)-pdto complex itself are part of ongoing research, the foundational electrochemical studies confirm its catalytic potential. researchgate.netresearchgate.net

Interactive Table: Electrochemical Properties of a Ni(II)-pdto Complex

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Ni(II)/Ni(I) Reduction | -0.84 V to -0.93 V (vs. Ag/AgCl) | Acetonitrile (B52724) | researchgate.net |

| Ni(I)/Ni(0) Reduction | Varies with conditions | Acetonitrile | researchgate.netresearchgate.net |

| Catalytic Activity | Observed with proton source | Acetonitrile | researchgate.net |

Understanding the reaction mechanism is crucial for optimizing catalyst performance. For the Ni(II)-pdto complex, electrochemical studies suggest a mechanism involving sequential electron transfers. researchgate.netresearchgate.net The catalytic cycle is believed to proceed as follows:

The initial [Ni(II)(pdto)] complex undergoes a one-electron reduction to form the [Ni(I)(pdto)] species. researchgate.net

This is followed by a second one-electron reduction, leading to the formation of a Ni(0) species and the release of the pdto ligand. researchgate.netresearchgate.net

The reduced nickel center then reacts with protons from the solution to generate hydrogen gas, regenerating the Ni(II) species to continue the catalytic cycle.

The N2S2 coordination environment provided by the pdto ligand is critical. It stabilizes the different nickel oxidation states (Ni(II), Ni(I), and Ni(0)) involved in the catalytic process and facilitates the necessary electron transfer steps for hydrogen evolution. researchgate.netresearchgate.net

Other Areas of Catalysis Investigated

While the primary catalytic application explored for this compound complexes is hydrogen evolution, the versatility of the ligand allows for its investigation in other catalytic fields. Research on similar Ni(II) complexes with related ligands has shown activity in the oxidation of styrene (B11656) to benzaldehyde (B42025) using hydrogen peroxide as a green oxidant. researchgate.net In one study, a nickel complex achieved 88% conversion of styrene with 70% selectivity for benzaldehyde. researchgate.net Although this specific application has not been extensively detailed for the Ni(II)-pdto complex itself, it points to a broader potential for these types of complexes in various oxidation reactions.

Biomimetic Research Involving 1,8 Bis 2 Pyridyl 3,6 Dithiaoctane

Superoxide (B77818) Dismutase (SOD) Mimicry

Superoxide dismutases (SODs) are a class of metalloenzymes that play a crucial role in antioxidant defense by catalyzing the dismutation of the harmful superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The development of small-molecule synthetic analogs that mimic the function of SOD is a major goal in medicinal and bioinorganic chemistry. Complexes of pdto, particularly with copper, have been investigated as potential SOD mimics. The [Cu(pdto)(H₂O)]²⁺ complex has shown biological activity against the HeLa human tumor cervix line, which may be linked to its potential to mimic SOD activity. nih.gov

Evaluating the SOD-like activity of synthetic compounds requires reliable and accurate methods. While traditional spectrophotometric assays, such as the xanthine/xanthine oxidase system, are widely used, they can be prone to interferences. scielo.org.mx These assays indirectly measure SOD activity by observing the inhibition of a superoxide-driven reaction, but the test compounds themselves can sometimes react with the components of the assay, leading to inaccurate results. scielo.org.mxnih.gov

Electrochemical methods offer a more direct approach to studying the interaction between a potential mimic and the superoxide radical. scielo.org.mx Cyclic voltammetry, for instance, can be employed to probe the redox behavior of the catalyst and its interaction with superoxide. scielo.org.mx A key challenge is the short half-life of the superoxide ion in aqueous solutions. To overcome this, solvents like dimethyl sulfoxide (B87167) (DMSO) are used, as they help to stabilize the superoxide ion, allowing for more controlled electrochemical analysis. scielo.org.mx In such a system, the electrochemical response of a copper complex like [Cu(pdto)(H₂O)]²⁺ can be studied in the presence of superoxide, providing insight into its catalytic activity. scielo.org.mx The development of electrochemical biosensors, which may incorporate biological catalysts like SOD or synthetic mimics on an electrode surface, also represents a promising technology for the sensitive and selective detection of superoxide released from biological sources in real-time. mdpi.com

The design of effective SOD mimics involves creating a complex that can readily cycle between two oxidation states to facilitate the reduction and oxidation of the superoxide radical. The ligand plays a critical role in tuning the properties of the metal center to achieve this. Several key features of the pdto ligand make it suitable for this purpose:

Facultative and Flexible Coordination: The pdto ligand is not rigid; its flexible dithioether backbone allows it to adapt to the geometric preferences of the central metal ion in different oxidation states. nih.govscielo.org.mx For copper, this is particularly important as Cu(II) typically prefers square-planar or square-pyramidal geometries, while Cu(I) favors a tetrahedral arrangement. The ability of pdto to accommodate these structural changes is crucial for a facile catalytic cycle. acs.org

Tuning Redox Potential: The N₂S₂ donor set of pdto influences the electronic properties of the metal center, thereby tuning its reduction potential. An ideal SOD mimic should have a reduction potential that lies midway between the potentials for the reduction and oxidation of the superoxide radical. This thermodynamic sweet spot ensures that the catalyst can be efficiently regenerated during the catalytic cycle.

Stability: The tetradentate nature of the pdto ligand leads to the formation of a stable chelate complex with the metal ion, preventing the metal from dissociating in solution, which is a critical factor for any potential therapeutic agent.

The generally accepted mechanism for superoxide dismutation by copper-based SOD mimics involves a two-step process where the copper center catalytically cycles between the Cu(II) and Cu(I) oxidation states.

The proposed pathway for a pdto-copper complex is as follows:

Reduction of the Copper Center: The Cu(II)-pdto complex reacts with a superoxide radical. The copper is reduced to Cu(I), and molecular oxygen is formed. [Cu(II)(pdto)]²⁺ + O₂⁻ → [Cu(I)(pdto)]⁺ + O₂

Re-oxidation of the Copper Center: The resulting Cu(I)-pdto complex then reacts with a second superoxide radical. In the presence of protons (H⁺), the copper is re-oxidized to Cu(II), and hydrogen peroxide is produced. [Cu(I)(pdto)]⁺ + O₂⁻ + 2H⁺ → [Cu(II)(pdto)]²⁺ + H₂O₂

This catalytic cycle effectively disproportionates two molecules of superoxide into one molecule of oxygen and one molecule of hydrogen peroxide. The electrochemical behavior observed for the [Cu(pdto)(H₂O)]²⁺ complex, which shows a reversible Cu(II)/Cu(I) redox couple, supports the feasibility of this mechanistic pathway. scielo.org.mxacs.org

Supramolecular Chemistry and Host Guest Interactions of 1,8 Bis 2 Pyridyl 3,6 Dithiaoctane Complexes

Interactions with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, enabling them to encapsulate guest molecules to form inclusion complexes. This host-guest chemistry can significantly alter the physicochemical properties of the guest molecule. While direct studies on BPDTO-cyclodextrin inclusion complexes are not extensively documented, the behavior of analogous pyridyl-containing compounds provides a strong basis for understanding these potential interactions.

The formation of an inclusion complex between a metal complex of BPDTO and a cyclodextrin (B1172386), such as β-cyclodextrin, is anticipated to proceed via the insertion of the pyridyl or dithiaoctane moieties into the cyclodextrin cavity. The stoichiometry of such complexes is often 1:1, as observed in similar systems. Spectroscopic methods like UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) are pivotal in confirming the formation of these host-guest assemblies. For instance, changes in the absorption or emission spectra of the BPDTO complex upon addition of a cyclodextrin would indicate an alteration in the chemical environment of the chromophoric pyridyl groups, consistent with their inclusion within the cyclodextrin's non-polar cavity. Two-dimensional NMR techniques, such as ROESY, would be instrumental in providing definitive proof of inclusion by showing spatial correlations between the protons of the BPDTO ligand and the inner protons of the cyclodextrin.

In a study of a similar pyridyl-containing chemosensor, 3-phenyl-7-(pyrid-2-yl)- mdpi.comwikipedia.orgnih.govtriazolo[1,5-a]pyridine (PhPTP), its interaction with a dimethylated β-cyclodextrin (DMβCD) was investigated. The formation of a stable inclusion complex was confirmed, which enhanced the solubility and sensory capabilities of the PhPTP in aqueous solutions. nih.gov This provides a model for the expected behavior of BPDTO complexes.

Table 1: Spectroscopic Methods for Investigating Inclusion Complex Formation

| Spectroscopic Technique | Information Provided |

| UV-Visible Spectroscopy | Confirmation of complex formation and determination of stoichiometry. |

| Fluorescence Spectroscopy | Probing changes in the microenvironment of the guest molecule. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the geometry of the inclusion complex. |

The encapsulation of a redox-active metal complex within a cyclodextrin can significantly influence its electrochemical properties. The hydrophobic and insulating nature of the cyclodextrin cavity can alter the reduction potential and electron transfer kinetics of the guest molecule. For a [Ni(BPDTO)(OH₂)²]²⁺ complex, for example, its interaction with a cyclodextrin could lead to a shift in its reduction potential, making it either easier or more difficult to reduce. This modulation arises from the change in the solvation shell around the complex and the stabilization of a particular oxidation state within the host cavity.

The degree of this electrochemical enhancement would be dependent on the specific cyclodextrin used (α-, β-, or γ-cyclodextrin), as the size of the cavity must be appropriate to accommodate the BPDTO ligand. The formation of the inclusion complex can also enhance the stability of the electrochemically generated species, such as a Ni(I) complex, by shielding it from the bulk solution.

The interaction between BPDTO metal complexes and cyclodextrins can extend beyond simple 1:1 inclusion complexes to the formation of more complex, ordered supramolecular arrays. This self-assembly is driven by a combination of host-guest interactions and other non-covalent forces. For instance, a BPDTO complex with a portion of the ligand included in a cyclodextrin can then interact with other similar host-guest units or with other metal ions, leading to the formation of coordination polymers or extended networks.